![molecular formula C24H22ClN3O3S B2814102 Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537046-46-1](/img/no-structure.png)

Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

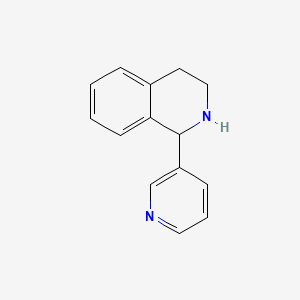

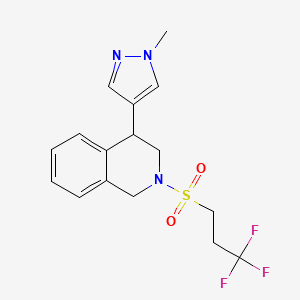

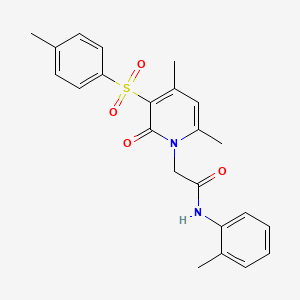

This compound is a derivative of pyrido[2,3-d]pyrimidine, which is a type of heterocyclic compound. The molecule contains several functional groups, including a carboxylate ester, a sulfanyl group, and a chlorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzylsulfanyl group could participate in oxidation and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some properties that could be predicted include its solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis of Novel Derivatives: The compound has been utilized in the synthesis of novel pyrido and thieno derivatives. For example, Bakhite et al. (2005) detailed the preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, leading to tetrahydropyridothienopyrimidine derivatives (Bakhite, Al‐Sehemi, & Yamada, 2005).

- Crystal Structure Determination: Hu Yang (2009) focused on the crystal structure of a related compound, providing insights into the molecular configuration and potential applications in materials science (Hu Yang, 2009).

Pharmaceutical Research

- Pharmacological Activity: Śladowska et al. (1990) reported the pharmacological activity of derivatives of the compound, highlighting their potential in drug development (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

- Docking Studies and Anticancer Activity: Shafiq et al. (2020) synthesized halogenated pyrimidine derivatives using the compound and evaluated their anticancer activity, including docking studies to understand molecular interactions (Shafiq et al., 2020).

Chemical Properties and Interactions

- Density, Viscosity, and Ultrasonic Properties: Bajaj and Tekade (2014) studied the density, viscosity, and ultrasonic properties of similar compounds in ethanolic solutions, providing insights into their physical properties and interactions (Bajaj & Tekade, 2014).

- Antimicrobial Activity: Vlasov, Chernykh, and Osolodchenko (2015) developed a synthesis method for derivatives of the compound and tested their antimicrobial activity, showing their potential in antimicrobial applications (Vlasov, Chernykh, & Osolodchenko, 2015).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves the condensation of 2-amino-4,5,6,7-tetrahydro-5-methyl-4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester with 4-chlorobenzaldehyde and benzyl mercaptan, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydro-5-methyl-4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester", "4-chlorobenzaldehyde", "benzyl mercaptan", "acetic anhydride", "sodium acetate", "hydrogen peroxide", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydro-5-methyl-4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester with 4-chlorobenzaldehyde and benzyl mercaptan in the presence of acetic anhydride and sodium acetate to form Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate intermediate.", "Step 2: Cyclization of the intermediate in the presence of sodium hydroxide and ethanol to form the cyclized product.", "Step 3: Oxidation of the cyclized product with hydrogen peroxide in the presence of water to form the final product, Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate." ] } | |

Número CAS |

537046-46-1 |

Fórmula molecular |

C24H22ClN3O3S |

Peso molecular |

467.97 |

Nombre IUPAC |

ethyl 2-benzylsulfanyl-5-(4-chlorophenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C24H22ClN3O3S/c1-3-31-23(30)18-14(2)26-21-20(19(18)16-9-11-17(25)12-10-16)22(29)28-24(27-21)32-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,26,27,28,29) |

Clave InChI |

BVFOZWWHNLLZAH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)NC(=N2)SCC4=CC=CC=C4)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2814019.png)

![N-[2-[(6-Ethoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2814027.png)

![5-[(4-chlorobenzyl)thio]-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2814028.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2814030.png)

![4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2814036.png)